molecular formula C21H15N3O B083952 as-Triazine, 5,6-diphenyl-3-phenoxy- CAS No. 13163-06-9

as-Triazine, 5,6-diphenyl-3-phenoxy-

Cat. No. B083952
CAS RN: 13163-06-9
M. Wt: 325.4 g/mol
InChI Key: KIDYNQAPDBOURC-UHFFFAOYSA-N
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Description

As-Triazine, 5,6-diphenyl-3-phenoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the triazine family, which is characterized by the presence of a six-membered ring containing three nitrogen atoms. As-triazine, 5,6-diphenyl-3-phenoxy- has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of as-triazine, 5,6-diphenyl-3-phenoxy- is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can then interact with biological molecules, such as enzymes and DNA, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

As-triazine, 5,6-diphenyl-3-phenoxy- has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, enzyme inhibition, and DNA binding. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using as-triazine, 5,6-diphenyl-3-phenoxy- in lab experiments is its ability to selectively bind to metal ions, making it a useful tool for detecting and quantifying these ions in biological samples. However, its potential toxicity and limited solubility in aqueous solutions can be limitations in certain experiments.

Future Directions

There are several future directions for research on as-triazine, 5,6-diphenyl-3-phenoxy-. One area of interest is its potential as a therapeutic agent for cancer treatment, with further studies needed to explore its efficacy and safety in vivo. Another area of research could focus on the development of new synthesis methods for the compound, with the goal of improving its yield and purity. Additionally, the use of as-triazine, 5,6-diphenyl-3-phenoxy- as a fluorescent probe for metal ions could be further explored, with potential applications in diagnostic imaging and environmental monitoring.

Synthesis Methods

The synthesis of as-triazine, 5,6-diphenyl-3-phenoxy- can be achieved through several methods, including condensation reactions and cyclization reactions. One commonly used method involves the condensation of benzaldehyde and aniline to form an intermediate, which is then cyclized with phenoxyacetyl chloride to yield the final product. Other methods, such as the use of microwave irradiation or catalysts, have also been explored.

Scientific Research Applications

As-triazine, 5,6-diphenyl-3-phenoxy- has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on its use as a fluorescent probe for detecting metal ions, such as copper and iron, in biological samples. Other studies have explored its potential as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells.

properties

CAS RN

13163-06-9

Product Name

as-Triazine, 5,6-diphenyl-3-phenoxy-

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

3-phenoxy-5,6-diphenyl-1,2,4-triazine

InChI

InChI=1S/C21H15N3O/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)25-18-14-8-3-9-15-18/h1-15H

InChI Key

KIDYNQAPDBOURC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

13163-06-9

synonyms

5,6-Diphenyl-3-phenoxy-1,2,4-triazine

Origin of Product

United States

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